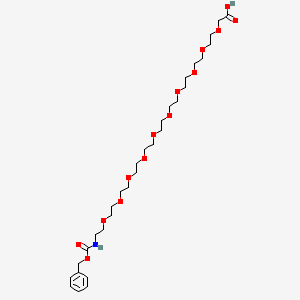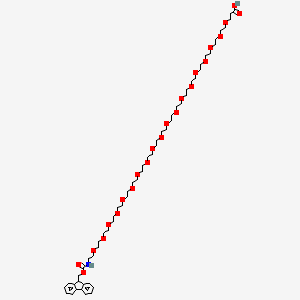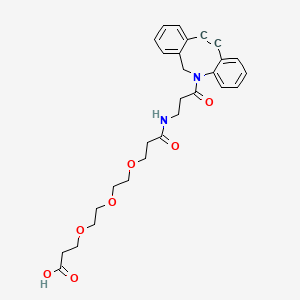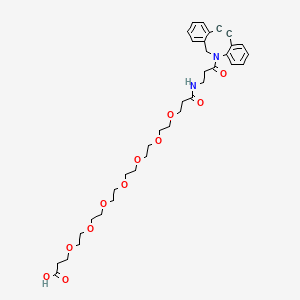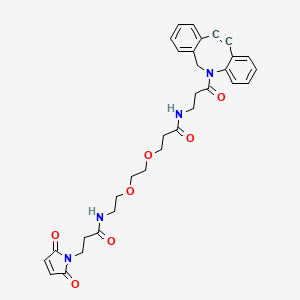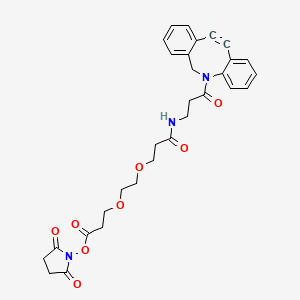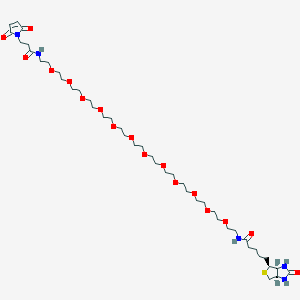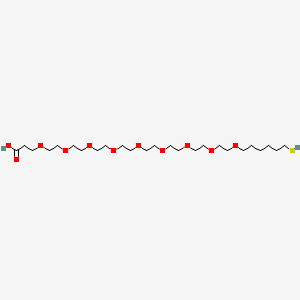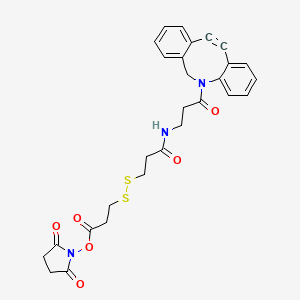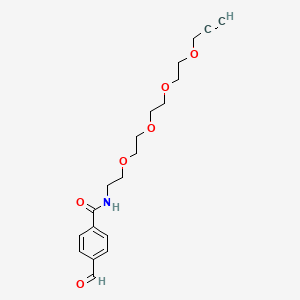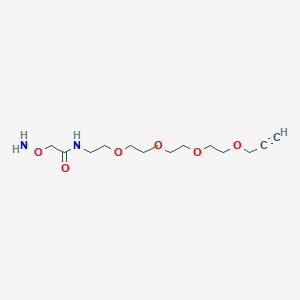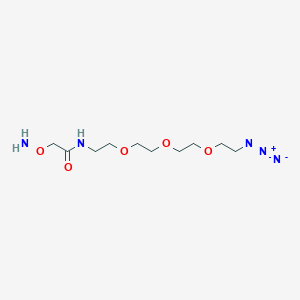
Aminoxyacetamide-PEG3-azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aminoxyacetamide-PEG3-azide is a specialized chemical compound used primarily in the field of bioconjugation and click chemistry. This compound features a polyethylene glycol (PEG) spacer with three ethylene glycol units, which enhances its solubility and flexibility. The aminoxyacetamide group allows for oxime ligation with aldehydes and ketones, while the azide group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Aminoxyacetamide-PEG3-azide typically involves multiple steps:
Synthesis of PEG3 Linker: The PEG3 linker is synthesized by polymerizing ethylene glycol units.
Introduction of Aminoxyacetamide Group: The aminoxyacetamide group is introduced via a reaction between hydroxylamine and an acyl chloride derivative.
Azide Functionalization:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene glycol to produce PEG3.
Batch Reactions: Sequential batch reactions to introduce aminoxyacetamide and azide groups.
Purification: The compound is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.
化学反应分析
Types of Reactions
Aminoxyacetamide-PEG3-azide undergoes several types of chemical reactions:
Oxime Ligation: Reacts with aldehydes and ketones to form stable oxime bonds.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with terminal alkynes in the presence of copper catalysts to form triazoles.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Reacts with strained alkynes such as dibenzocyclooctyne (DBCO) without the need for a catalyst.
Common Reagents and Conditions
Oxime Ligation: Requires aldehydes or ketones, typically performed in aqueous or organic solvents at room temperature.
CuAAC: Requires terminal alkynes and copper(I) catalysts, often performed in aqueous or mixed solvents at room temperature or slightly elevated temperatures.
SPAAC: Requires strained alkynes like DBCO, performed in aqueous or organic solvents at room temperature.
Major Products
Oxime Ligation: Produces oxime-linked conjugates.
CuAAC: Produces 1,2,3-triazole-linked conjugates.
SPAAC: Produces triazole-linked conjugates without the need for a catalyst.
科学研究应用
Aminoxyacetamide-PEG3-azide is widely used in various scientific research fields:
Chemistry: Utilized in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Used for labeling and modifying biomolecules such as proteins, nucleic acids, and carbohydrates.
Medicine: Employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of functionalized polymers and materials for biomedical applications.
作用机制
The mechanism of action of Aminoxyacetamide-PEG3-azide involves its functional groups:
Aminoxyacetamide Group: Forms stable oxime bonds with aldehydes and ketones, facilitating bioconjugation.
Azide Group: Participates in CuAAC and SPAAC reactions, enabling the formation of triazole linkages with alkyne-containing molecules.
相似化合物的比较
Aminoxyacetamide-PEG3-azide is unique due to its combination of aminoxyacetamide and azide groups along with a PEG3 spacer. Similar compounds include:
Aminoxyacetamide-PEG2-azide: Shorter PEG spacer, less flexible.
Aminoxyacetamide-PEG4-azide: Longer PEG spacer, more flexible.
Aminooxy-PEG3-alkyne: Contains an alkyne group instead of an azide, used for different click chemistry reactions.
This compound stands out due to its balanced solubility, flexibility, and reactivity, making it a versatile tool in bioconjugation and click chemistry applications.
属性
IUPAC Name |
2-aminooxy-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N5O5/c11-15-14-2-4-18-6-8-19-7-5-17-3-1-13-10(16)9-20-12/h1-9,12H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZLOCGDVCWCCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])NC(=O)CON |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
